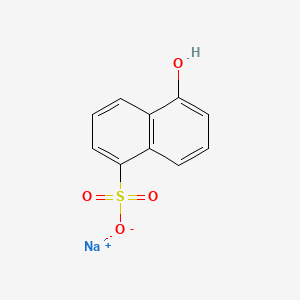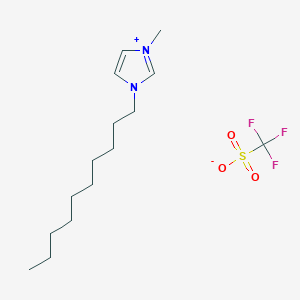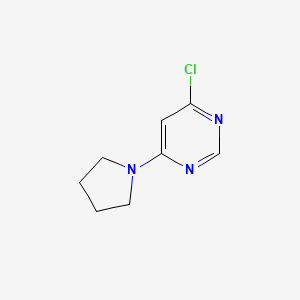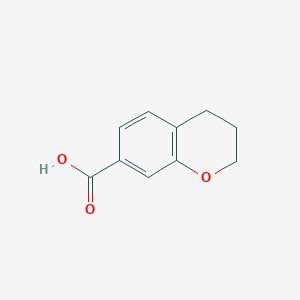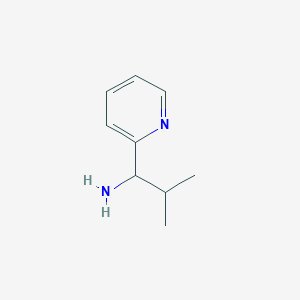
2-Methyl-1-(2-pyridyl)-1-propylamine
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the molecular structure .Chemical Reactions Analysis
This would involve detailing the chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar mass, etc .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- The compound "2-Methyl-1-(2-pyridyl)-1-propylamine" and its derivatives are involved in the synthesis of complex molecules and materials. For instance, a study demonstrated the use of n-propylamine in the preparation of 5-propylimino-pyrrolidin-2-ones, highlighting a method for functional rearrangement involving eliminations, substitutions, and double bond shifts (Danieli et al., 2004). Similarly, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions showcases the versatility of pyridyl and propylamine derivatives in organic synthesis (Sun et al., 2011).
Materials Science
- In materials science, pyridylamine derivatives have been employed in the development of novel materials with specific properties. For example, a novel fluorescent poly(pyridine-imide) acid chemosensor was created using a diamine containing heterocyclic pyridine, showcasing its potential as an "off–on" fluorescent switcher for acids (Wang et al., 2008). This illustrates the compound's application in developing responsive materials for chemical sensing.
Catalysis
- Pyridylamine derivatives also play a crucial role in catalysis. For instance, a molybdenum(VI) complex derived from 2-pyridylamino ligands demonstrated the capability to catalyze hydrogen evolution from acetic acid or water, showing potential in energy conversion and storage applications (Cao et al., 2014).
Bioorganic Chemistry
- In bioorganic chemistry, the interaction of pyridylamine derivatives with biological molecules has been explored. For example, the unexpected isomeric equilibrium in pyridoxamine Schiff bases, a vitamin B6 derivative, underscores the complexity of reactions involving pyridylamine derivatives in biological contexts (Adrover et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyridinones, have been known to serve as hydrogen bond donors and acceptors . They have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the targets, potentially affecting their function .
Biochemical Pathways
Molecules containing similar structures, such as thiazole ring, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Compounds with similar structures, such as pyridinones, are known to cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the bioavailability of 2-Methyl-1-(2-pyridyl)-1-propylamine.
Result of Action
Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . It is possible that 2-Methyl-1-(2-pyridyl)-1-propylamine may have similar effects.
Action Environment
It is known that the physicochemical properties of similar compounds, such as pyridinones, can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding . These adjustments could potentially influence the action of 2-Methyl-1-(2-pyridyl)-1-propylamine in different environments.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQDUXKROXADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625588 | |
| Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58088-72-5 | |
| Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




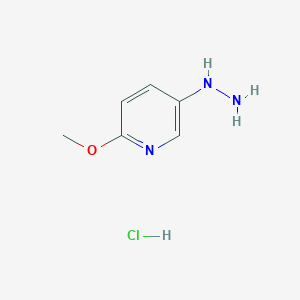
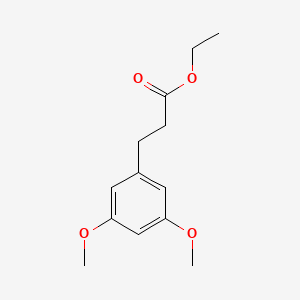

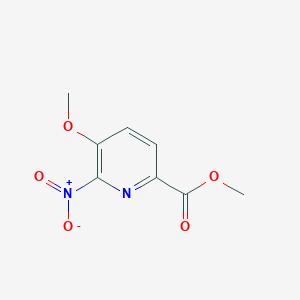


![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)

